molecular formula C19H18F3N3O2S B2857240 N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide CAS No. 956405-51-9

N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide

Cat. No.: B2857240
CAS No.: 956405-51-9
M. Wt: 409.43
InChI Key: CFGAPKZOVQOXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 1H-pyrazole core substituted with a thiophen-2-yl group at position 5 and a trifluoromethyl group at position 2. The benzamide moiety is further substituted at the para position with an N-(1-methoxypropan-2-yl) group. The trifluoromethyl and thiophene substituents likely enhance its lipophilicity and electronic properties, which are critical for biological activity and pharmacokinetics.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S/c1-12(11-27-2)23-18(26)13-5-7-14(8-6-13)25-15(16-4-3-9-28-16)10-17(24-25)19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGAPKZOVQOXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-methoxypropan-2-yl)-4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzamide, a compound with a complex structure, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18F3N3OS\text{C}_{16}\text{H}_{18}\text{F}_3\text{N}_3\text{OS}

This compound features a methoxy group, a thiophene ring, and a trifluoromethyl group, which contribute to its unique biological properties.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this benzamide exhibit significant anti-inflammatory effects. For instance, compounds with similar structural motifs have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting potential applications in treating inflammatory disorders .

Table 1: Summary of Anti-inflammatory Effects

Compound NameCell TypeMechanism of ActionResult
This compoundRAW 264.7 cellsInhibition of iNOS and COX-2 expressionSignificant reduction in NO production
Similar Benzamide DerivativeZebrafish larvaeSuppression of NF-kB activationDecreased inflammatory response

2. Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research indicates that compounds with trifluoromethyl groups can enhance the potency of anticancer agents by improving their pharmacokinetic profiles. Studies involving related pyrazole derivatives have demonstrated their ability to inhibit tumor growth in xenograft models .

Table 2: Antitumor Activity Overview

Compound NameModel UsedObserved Effect
Related Pyrazole DerivativeMouse Xenograft ModelInhibition of tumor proliferation
This compoundNot yet testedHypothetical based on structural similarity

The biological activity of this compound can be attributed to several mechanisms:

Inhibition of Key Enzymes:
The compound may inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are crucial in the synthesis of inflammatory mediators .

Modulation of Signaling Pathways:
It is hypothesized that the compound could modulate signaling pathways like NF-kB and MAPK, which are pivotal in regulating inflammation and cell proliferation .

Comparison with Similar Compounds

Celecoxib Derivatives (Sulfonamide Analogs)

Example Compound : N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides .

  • Structural Differences: Replaces the benzamide group with a sulfonamide linker and introduces a thiazolidinone ring.
  • Functional Impact : These derivatives exhibit anti-inflammatory, analgesic, and anti-HCV activities, attributed to the sulfonamide group’s ability to inhibit cyclooxygenase-2 (COX-2). The trifluoromethyl-pyrazole core is retained, suggesting shared electronic properties with the target compound .
  • Synthesis : Celecoxib derivatives are synthesized via reactions with isothiocyanates and subsequent cyclization, differing from the benzamide’s amide coupling strategies .

Bifunctional Inhibitors (COX/HDAC Dual Activity)

Example Compound : N-Hydroxy-7-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)octanamide .

  • Structural Differences : Incorporates a hydroxamic acid moiety for histone deacetylase (HDAC) inhibition and a sulfonamide group for COX targeting.
  • The trifluoromethyl-pyrazole moiety is retained, but the benzamide group is replaced with a sulfonamide-hydroxamate chain .

Antimicrobial Pyrazole-Benzamide Derivatives

Example Compound: N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide .

  • Structural Differences: Features a thiazole ring conjugated to the benzamide via an amino linker, with a methylphenyl-substituted pyrazole.
  • Functional Impact : Demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi. The thiazole and pyrazole combination enhances membrane penetration, while the benzamide contributes to target binding .
  • Synthesis : Involves multi-step condensation and cyclization reactions, contrasting with the target compound’s straightforward amide bond formation .

Thiophene-Containing Analogs

Example Compound : N-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)benzamide .

  • Structural Differences : Lacks the thiophene and trifluoromethyl groups but retains the pyrazole-benzamide scaffold.
  • Functional Impact : Simpler analogs like this are often used as intermediates or for preliminary bioactivity screening. The absence of thiophene and CF₃ may reduce lipophilicity and metabolic stability .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Celecoxib Derivative Antimicrobial Benzamide
Molecular Weight ~447.4 g/mol (estimated) ~450–500 g/mol ~380–420 g/mol
Key Substituents CF₃, thiophene, methoxypropane CF₃, sulfonamide, thiazole Thiazole, methylphenylpyrazole
LogP (Predicted) ~3.5 (high lipophilicity) ~3.0–3.8 ~2.5–3.0
Synthetic Complexity Moderate (amide coupling) High (multi-step cyclization) Moderate (condensation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.